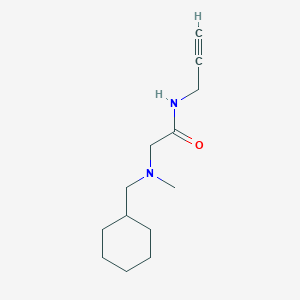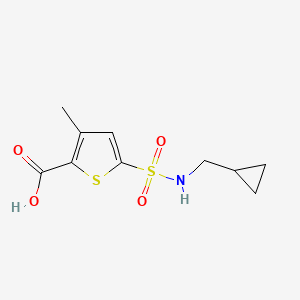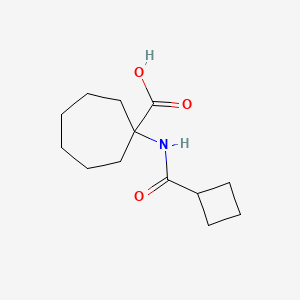![molecular formula C22H27ClN2O5 B14896145 3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)
3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 7-(1-methylethylidene)-, mono[2-[2-(4-chloro-2-methylphenoxy)-1-oxopropyl]hydrazide] is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure features a bicyclo[2.2.1]heptane core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 7-(1-methylethylidene)-, mono[2-[2-(4-chloro-2-methylphenoxy)-1-oxopropyl]hydrazide] involves several steps. One common method starts with the preparation of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, which can be synthesized via catalytic hydrogenation of bicyclo[2.2.1]-hept-5-en-2,3-dicarboxylic acid disodium . The reaction typically uses a 20-120 mesh aluminum-nickel alloy catalyst at a temperature of 15-40°C and atmospheric pressure, yielding a high product output .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and hydrazide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives have numerous scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as building blocks for complex molecules.
Biology: Studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for their therapeutic potential in treating various diseases.
Industry: Utilized as additives in polymer production and as nucleating agents to improve material properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes or bind to receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific functional groups and the overall structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid: A simpler derivative with similar core structure but lacking additional functional groups.
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Contains an oxygen bridge, offering different reactivity and applications.
Bicyclo[2.2.1]heptane-1-carboxylates: Similar bicyclic structure with different functional groups, used in various synthetic applications.
Uniqueness
The uniqueness of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 7-(1-methylethylidene)-, mono[2-[2-(4-chloro-2-methylphenoxy)-1-oxopropyl]hydrazide] lies in its complex structure, which combines multiple functional groups, enabling diverse chemical reactivity and broad applications in scientific research and industry.
Properties
Molecular Formula |
C22H27ClN2O5 |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
3-[[2-(4-chloro-2-methylphenoxy)propanoylamino]carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H27ClN2O5/c1-10(2)17-14-6-7-15(17)19(22(28)29)18(14)21(27)25-24-20(26)12(4)30-16-8-5-13(23)9-11(16)3/h5,8-9,12,14-15,18-19H,6-7H2,1-4H3,(H,24,26)(H,25,27)(H,28,29) |
InChI Key |
LLEWHGWDWMPHCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NNC(=O)C2C3CCC(C2C(=O)O)C3=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


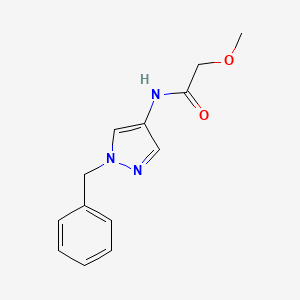
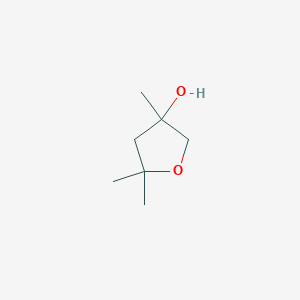
![3-[(4-Morpholino)methyl]phenylZinc bromide](/img/structure/B14896082.png)
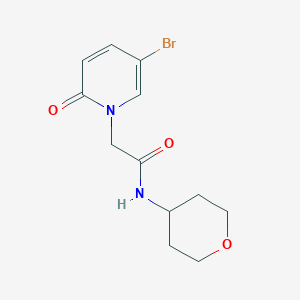
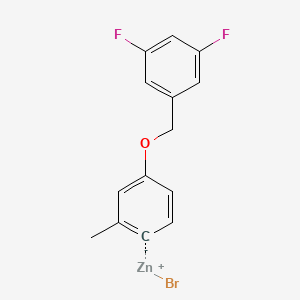
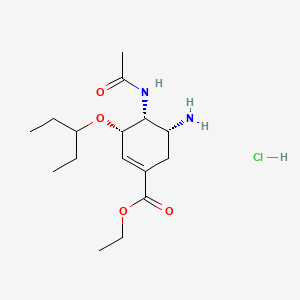
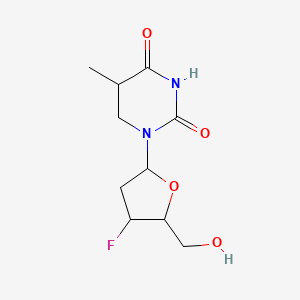
![3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14896107.png)
![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
![4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14896116.png)
